Benz(a)anthracen-5-amine
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Overview
Description
Benz(a)anthracen-5-amine is a polycyclic aromatic amine derived from benz(a)anthraceneBenz(a)anthracene itself is a polycyclic aromatic hydrocarbon consisting of four fused benzene rings, and its derivatives, including this compound, are known for their biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracen-5-amine typically involves the nitration of benz(a)anthracene followed by reduction. The nitration process introduces a nitro group to the benz(a)anthracene molecule, which is then reduced to an amine group using reducing agents such as tin and hydrochloric acid or catalytic hydrogenation .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, pressure regulation, and the use of catalysts .
Chemical Reactions Analysis
Types of Reactions
Benz(a)anthracen-5-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can further modify the amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, such as halogenated, alkylated, and acylated compounds .
Scientific Research Applications
Benz(a)anthracen-5-amine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have explored its interactions with biological macromolecules, including DNA and proteins.
Medicine: Research has investigated its potential as an anticancer agent due to its ability to intercalate with DNA.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benz(a)anthracen-5-amine involves its interaction with cellular components. It can intercalate with DNA, disrupting the normal function of the genetic material and leading to potential mutagenic and carcinogenic effects. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can form adducts with DNA .
Comparison with Similar Compounds
Similar Compounds
Benz(a)anthracene: The parent compound, known for its carcinogenic properties.
Anthracene: A simpler polycyclic aromatic hydrocarbon with three fused benzene rings.
Phenanthrene: Another polycyclic aromatic hydrocarbon with a different ring structure.
Uniqueness
Benz(a)anthracen-5-amine is unique due to the presence of the amine group, which imparts different chemical reactivity and biological activity compared to its parent compound and other similar polycyclic aromatic hydrocarbons .
Properties
CAS No. |
56961-59-2 |
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Molecular Formula |
C18H13N |
Molecular Weight |
243.3 g/mol |
IUPAC Name |
benzo[a]anthracen-5-amine |
InChI |
InChI=1S/C18H13N/c19-18-11-14-9-12-5-1-2-6-13(12)10-17(14)15-7-3-4-8-16(15)18/h1-11H,19H2 |
InChI Key |
DKHRIQWFPJKAMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C4=CC=CC=C4C(=CC3=CC2=C1)N |
Origin of Product |
United States |
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